molecular formula C35H24F6NOP B14811845 (S)-2-(2'-(bis(4-(trifluoromethyl)phenyl)phosphanyl)-[1,1'-biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole

(S)-2-(2'-(bis(4-(trifluoromethyl)phenyl)phosphanyl)-[1,1'-biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole

Cat. No.: B14811845
M. Wt: 619.5 g/mol
InChI Key: PWFKHLYPILGCFV-WJOKGBTCSA-N
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Description

(S)-2-(2’-(bis(4-(trifluoromethyl)phenyl)phosphanyl)-[1,1’-biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole is a chiral phosphine-oxazoline ligand. These types of compounds are often used in asymmetric catalysis, which is a crucial process in the synthesis of enantiomerically pure compounds. The presence of both phosphine and oxazoline groups allows for versatile coordination chemistry, making this compound valuable in various catalytic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2’-(bis(4-(trifluoromethyl)phenyl)phosphanyl)-[1,1’-biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole typically involves multiple steps:

    Formation of the Biphenyl Backbone: This can be achieved through Suzuki coupling reactions between appropriate aryl halides and boronic acids.

    Introduction of the Phosphine Group: The bis(4-(trifluoromethyl)phenyl)phosphine group can be introduced via a reaction with a suitable phosphine precursor.

    Oxazoline Ring Formation: The oxazoline ring is usually formed through a cyclization reaction involving an amino alcohol and a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2’-(bis(4-(trifluoromethyl)phenyl)phosphanyl)-[1,1’-biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole can undergo various types of reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Substitution: The ligand can participate in substitution reactions where it coordinates to different metal centers.

    Coordination: The compound can form complexes with various transition metals, which are crucial for its catalytic activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Substitution: Reagents such as metal halides (e.g., PdCl2, RhCl3) are often used.

    Coordination: Typical conditions involve the use of inert atmospheres (e.g., nitrogen or argon) and solvents like dichloromethane or toluene.

Major Products

The major products of these reactions are typically metal-ligand complexes, which can be used in various catalytic processes.

Scientific Research Applications

Chemistry

    Asymmetric Catalysis: The compound is used as a ligand in asymmetric hydrogenation, hydroformylation, and other catalytic processes to produce enantiomerically pure compounds.

    Coordination Chemistry: It is studied for its ability to form stable complexes with various metals.

Biology and Medicine

    Drug Synthesis: The compound’s role in asymmetric catalysis makes it valuable in the synthesis of chiral drugs.

    Biochemical Studies: It can be used to study enzyme mimetics and other biochemical processes.

Industry

    Fine Chemicals Production: The compound is used in the production of fine chemicals, including pharmaceuticals and agrochemicals.

    Material Science: It is explored for its potential in creating new materials with unique properties.

Mechanism of Action

The mechanism by which (S)-2-(2’-(bis(4-(trifluoromethyl)phenyl)phosphanyl)-[1,1’-biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole exerts its effects typically involves:

    Coordination to Metal Centers: The phosphine and oxazoline groups coordinate to metal centers, forming active catalytic species.

    Activation of Substrates: The metal-ligand complex activates substrates through various mechanisms, such as oxidative addition, migratory insertion, and reductive elimination.

    Chiral Induction: The chiral environment provided by the ligand induces enantioselectivity in the catalytic process.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-(2’-(diphenylphosphanyl)-[1,1’-biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole
  • (S)-2-(2’-(bis(3,5-dimethylphenyl)phosphanyl)-[1,1’-biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole

Uniqueness

  • Trifluoromethyl Groups : The presence of trifluoromethyl groups in (S)-2-(2’-(bis(4-(trifluoromethyl)phenyl)phosphanyl)-[1,1’-biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole enhances its electron-withdrawing properties, which can influence the reactivity and selectivity of the metal-ligand complex.
  • Steric Effects : The bulky trifluoromethyl groups can also provide steric hindrance, affecting the coordination environment and catalytic activity.

Properties

Molecular Formula

C35H24F6NOP

Molecular Weight

619.5 g/mol

IUPAC Name

[2-[2-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]phenyl]-bis[4-(trifluoromethyl)phenyl]phosphane

InChI

InChI=1S/C35H24F6NOP/c36-34(37,38)24-14-18-26(19-15-24)44(27-20-16-25(17-21-27)35(39,40)41)32-13-7-6-11-29(32)28-10-4-5-12-30(28)33-42-31(22-43-33)23-8-2-1-3-9-23/h1-21,31H,22H2/t31-/m1/s1

InChI Key

PWFKHLYPILGCFV-WJOKGBTCSA-N

Isomeric SMILES

C1[C@@H](N=C(O1)C2=CC=CC=C2C3=CC=CC=C3P(C4=CC=C(C=C4)C(F)(F)F)C5=CC=C(C=C5)C(F)(F)F)C6=CC=CC=C6

Canonical SMILES

C1C(N=C(O1)C2=CC=CC=C2C3=CC=CC=C3P(C4=CC=C(C=C4)C(F)(F)F)C5=CC=C(C=C5)C(F)(F)F)C6=CC=CC=C6

Origin of Product

United States

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